

In-Depth Technical Guide to 3-(Allyloxy)oxetane (CAS: 6777-00-0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Allyloxy)oxetane

Cat. No.: B1330429

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of **3-(Allyloxy)oxetane** (CAS Number: 6777-00-0), a heterocyclic building block with growing interest in medicinal chemistry and materials science. The oxetane ring, a four-membered cyclic ether, is recognized as a valuable bioisostere for gem-dimethyl and carbonyl groups, often leading to improved physicochemical properties in drug candidates, such as enhanced solubility and metabolic stability. This document summarizes the known physicochemical properties, outlines a probable synthetic route, and provides predicted spectroscopic data to facilitate its use in research and development.

Physicochemical Properties

3-(Allyloxy)oxetane is a colorless to almost colorless liquid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

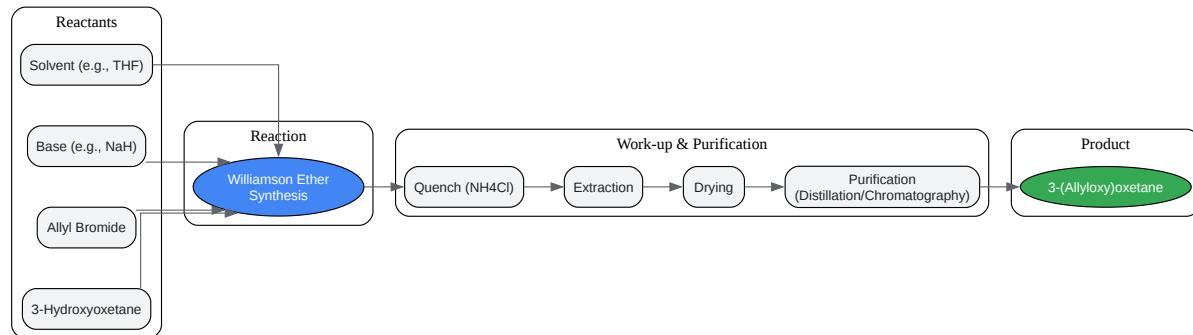
Table 1: Physicochemical Properties of **3-(Allyloxy)oxetane**

Property	Value	Source(s)
CAS Number	6777-00-0	Generic
Molecular Formula	C ₆ H ₁₀ O ₂	[1]
Molecular Weight	114.14 g/mol	[1]
Appearance	Colorless to Almost colorless clear liquid	[1]
Boiling Point	64 °C @ 25 mmHg	[1]
Density	0.98 g/cm ³	[1]
Refractive Index	1.44	[1]
Purity	≥95% (GC)	Generic
XLogP3	0.4	[1]
Topological Polar Surface Area	18.5 Å ²	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	3	[1]

Synthesis Protocol

A common and effective method for the synthesis of **3-(Allyloxy)oxetane** is the Williamson ether synthesis. This reaction involves the deprotonation of 3-hydroxyoxetane to form an alkoxide, which then acts as a nucleophile to displace a halide from an allyl halide, typically allyl bromide.

Experimental Protocol: Williamson Ether Synthesis


Materials:

- 3-Hydroxyoxetane

- Allyl bromide
- Sodium hydride (NaH) or other suitable base (e.g., potassium tert-butoxide)
- Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, distillation setup or chromatography columns)

Procedure:

- To a solution of 3-hydroxyoxetane (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), slowly add sodium hydride (1.1 eq) at 0 °C.
- Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.
- Cool the reaction mixture back to 0 °C and add allyl bromide (1.1 eq) dropwise.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
- Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
- Filter the drying agent and concentrate the filtrate under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography on silica gel to yield **3-(Allyloxy)oxetane**.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **3-(Allyloxy)oxetane**.

Spectroscopic Characterization

Detailed experimental spectroscopic data for **3-(Allyloxy)oxetane** is not readily available in public databases. The following tables provide predicted data based on the chemical structure and typical values for similar compounds.

¹H NMR Spectroscopy (Predicted)

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants for **3-(Allyloxy)oxetane**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-a (CH_2)	~ 4.6 - 4.8	m	-
H-b (CH)	~ 4.4 - 4.6	m	-
H-c (CH_2)	~ 4.0 - 4.2	d	~ 5.5
H-d (CH)	~ 5.8 - 6.0	m	-
H-e (CH_2)	~ 5.1 - 5.3	m	-

^{13}C NMR Spectroscopy (Predicted)

Table 3: Predicted ^{13}C NMR Chemical Shifts for 3-(Allyloxy)oxetane

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-1 (CH_2)	~ 74 - 76
C-2 (CH)	~ 70 - 72
C-3 (CH_2)	~ 70 - 72
C-4 (CH)	~ 134 - 136
C-5 (CH_2)	~ 116 - 118

FT-IR Spectroscopy (Predicted)

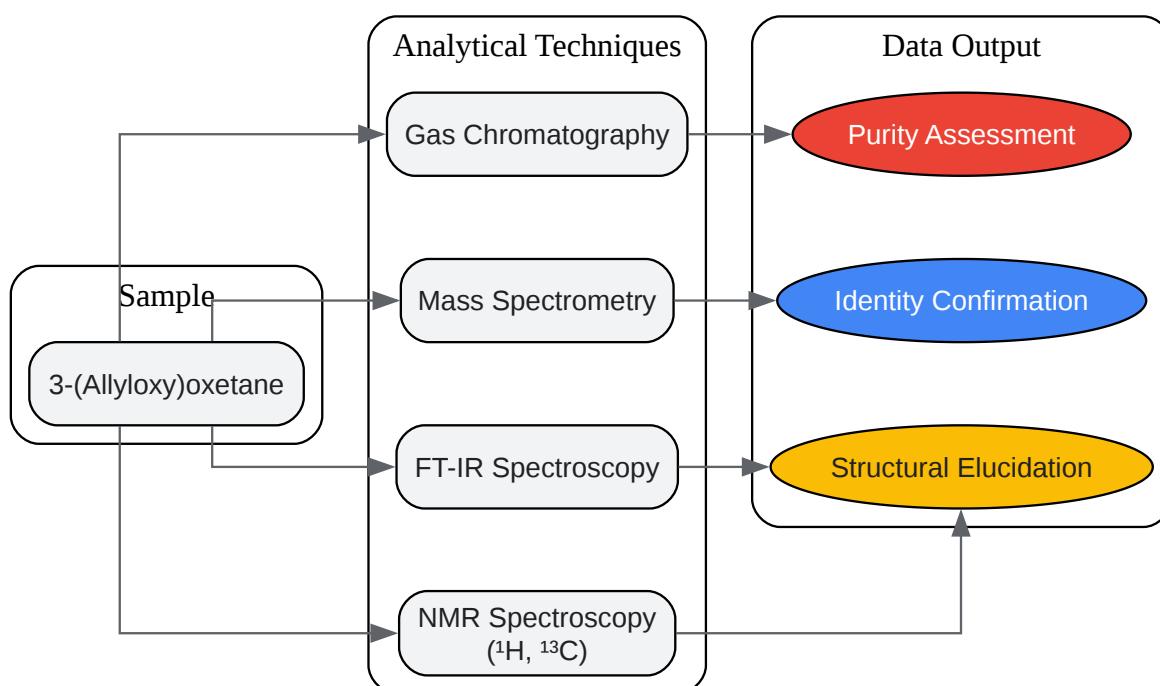
Table 4: Predicted FT-IR Absorption Bands for 3-(Allyloxy)oxetane

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~ 3080	C-H stretch	=C-H (alkene)
~ 2950 - 2850	C-H stretch	C-H (alkane)
~ 1645	C=C stretch	C=C (alkene)
~ 1100	C-O stretch	C-O-C (ether)
~ 980	C-O stretch	Oxetane ring

Mass Spectrometry (Predicted Fragmentation)

The electron ionization mass spectrum of **3-(Allyloxy)oxetane** is expected to show a molecular ion peak (M^+) at m/z 114. Key fragmentation patterns would likely involve cleavage of the allyl group and fragmentation of the oxetane ring.

Table 5: Predicted Key Mass Spectrum Fragments for **3-(Allyloxy)oxetane**


m/z	Possible Fragment
114	$[M]^+$
99	$[M - \text{CH}_3]^+$
85	$[M - \text{C}_2\text{H}_5]^+$
73	$[M - \text{C}_3\text{H}_5]^+$ (loss of allyl group)
57	$[\text{C}_3\text{H}_5\text{O}]^+$
41	$[\text{C}_3\text{H}_5]^+$ (allyl cation)

Applications in Drug Development and Research

The oxetane moiety is increasingly utilized in medicinal chemistry as a bioisosteric replacement for gem-dimethyl and carbonyl groups. This substitution can lead to significant improvements in a molecule's physicochemical properties, including:

- Increased Aqueous Solubility: The polar nature of the oxetane ring can enhance the solubility of a parent molecule.
- Improved Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to more labile functional groups.
- Modulation of Lipophilicity: Introduction of an oxetane can fine-tune the lipophilicity (LogP) of a compound, which is a critical parameter for drug absorption and distribution.

3-(Allyloxy)oxetane, with its reactive allyl group, serves as a versatile building block for the introduction of the oxetane motif into more complex molecules through various chemical transformations such as hydroboration-oxidation, epoxidation, and olefin metathesis. There is also potential for this compound to be explored as an antineoplastic and anti-inflammatory agent[1].

[Click to download full resolution via product page](#)

Caption: Analytical workflow for **3-(Allyloxy)oxetane**.

Safety Information

Detailed toxicology data for **3-(Allyloxy)oxetane** is not widely available. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

3-(Allyloxy)oxetane is a valuable chemical intermediate with significant potential in drug discovery and materials science. This guide provides a foundational understanding of its properties and synthesis, which can aid researchers in its effective utilization. Further experimental validation of the predicted spectroscopic data is encouraged to build a more complete characterization profile of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to 3-(Allyloxy)oxetane (CAS: 6777-00-0)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1330429#3-allyloxy-oxetane-cas-number-6777-00-0-characterization>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com